3-(chloromethyl)-N-(2-methylpropyl)benzamide

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers sourcing bifunctional benzamide scaffolds often encounter analogs lacking either a reactive electrophilic handle or tunable lipophilicity. 3-(Chloromethyl)-N-(2-methylpropyl)benzamide addresses this gap with its meta-chloromethyl group for SN2 derivatization and an N-isobutyl chain (calc. logP 2.88) that enhances membrane permeability versus simpler scaffolds like 3-(chloromethyl)benzamide (logP ~1.01). • Enables rapid SAR library construction via nucleophilic displacement at the chloromethyl site • ≥95% purity across multiple suppliers ensures reproducible synthetic and screening outcomes • Dual functionality supports covalent probe development with hydrophobic pocket engagement

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1094268-39-9
Cat. No. B1373500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-N-(2-methylpropyl)benzamide
CAS1094268-39-9
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=CC(=C1)CCl
InChIInChI=1S/C12H16ClNO/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
InChIKeyYLKAEJMGOUINRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-N-(2-methylpropyl)benzamide Sourcing Profile


3-(Chloromethyl)-N-(2-methylpropyl)benzamide (CAS 1094268-39-9) is a synthetic benzamide derivative featuring a reactive meta-chloromethyl group and an N-isobutyl substituent, with a molecular formula of C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is primarily utilized as a versatile small molecule scaffold and chemical intermediate in organic synthesis, drug discovery, and medicinal chemistry research programs . Its bifunctional architecture provides distinct reactivity and physicochemical properties that differentiate it from simpler benzamide analogs lacking the chloromethyl handle or the branched N-alkyl chain.

3-(Chloromethyl)-N-(2-methylpropyl)benzamide: Analog Limitations


Direct substitution with structurally related benzamides such as 3-chlorobenzamide (CAS 26163-88-2) or N-isobutylbenzamide (CAS 5705-57-7) is not feasible for most research applications. These simpler analogs lack the full bifunctional architecture of 3-(chloromethyl)-N-(2-methylpropyl)benzamide, which combines a reactive electrophilic chloromethyl group at the meta position with a hydrophobic N-isobutyl chain . The chloromethyl moiety provides a covalent handle for further derivatization via nucleophilic substitution, while the isobutyl group modulates lipophilicity and molecular recognition. The quantitative differences in molecular weight, calculated logP, and available commercial purity documented below confirm that these are distinct chemical entities with divergent physicochemical and reactivity profiles, requiring precise compound selection in synthetic and screening workflows.

3-(Chloromethyl)-N-(2-methylpropyl)benzamide: Quantitative Comparison


Molecular Weight Differentiation

3-(Chloromethyl)-N-(2-methylpropyl)benzamide (C12H16ClNO, MW 225.71) possesses a significantly higher molecular weight compared to two of its closest structural analogs: the non-chloromethylated N-isobutylbenzamide (C11H15NO, MW 177.24) and the non-isobutyl 3-chlorobenzamide (C11H14ClNO, MW 211.69) . This mass difference directly corresponds to the presence of both the chloromethyl and N-isobutyl functional groups in the target compound, confirming it is a distinct, more functionalized chemical entity.

Medicinal Chemistry Organic Synthesis Chemical Biology

Lipophilicity Comparison

The predicted octanol-water partition coefficient (XlogP) for 3-(chloromethyl)-N-(2-methylpropyl)benzamide is 2.88 [1]. This value is substantially higher than the predicted logP of the simpler analog 3-(chloromethyl)benzamide, which is approximately 1.01 . This quantitative increase in lipophilicity is attributable to the N-isobutyl substitution and is a key differentiator when selecting building blocks for optimizing membrane permeability or reducing aqueous solubility in a lead series.

ADME Drug Discovery Physicochemical Profiling

Reactive Chloromethyl Handle

The target compound incorporates a reactive chloromethyl group at the meta position of the phenyl ring. This functional group enables covalent derivatization via nucleophilic substitution, a capability absent in analogs such as N-(2-methylpropyl)benzamide (CAS 5705-57-7) . While 3-chloro-N-(2-methylpropyl)benzamide (CAS 26163-88-2) contains an aryl chloride, it lacks the reactive benzylic chloromethyl moiety, which is more susceptible to SN2 displacement and thus offers a distinct synthetic handle .

Organic Synthesis Chemical Biology Fragment-Based Drug Discovery

Commercial Purity Specification

Commercially sourced 3-(chloromethyl)-N-(2-methylpropyl)benzamide is available with a specified purity of 95% from established chemical suppliers [1]. This specification provides a verifiable quality baseline for procurement. In contrast, closely related analogs such as N-(2-methylpropyl)benzamide are listed by some vendors without associated purity data, introducing ambiguity in sourcing decisions .

Procurement Chemical Sourcing Compound Management

3-(Chloromethyl)-N-(2-methylpropyl)benzamide Applications


Focused Benzamide Library Synthesis

The meta-chloromethyl group of 3-(chloromethyl)-N-(2-methylpropyl)benzamide serves as an electrophilic handle for generating diverse benzamide derivatives through SN2 reactions with amine, thiol, or alkoxide nucleophiles. This reactivity enables the efficient construction of focused compound libraries for structure-activity relationship (SAR) exploration, a synthetic route not readily accessible using non-chloromethylated scaffolds like N-(2-methylpropyl)benzamide .

Lead Optimization with Enhanced Lipophilicity

With a calculated logP of 2.88, this compound provides a significantly more hydrophobic benzamide core compared to simpler analogs like 3-(chloromethyl)benzamide (logP ~1.01) . This property makes it a valuable building block for medicinal chemistry programs aiming to improve membrane permeability, optimize blood-brain barrier penetration, or increase target binding through hydrophobic interactions, while still maintaining a reactive handle for further functionalization.

Covalent Probe Development

The presence of both a chloromethyl electrophile and a hydrophobic N-isobutyl tail positions this compound as a useful intermediate for developing covalent chemical probes. The chloromethyl group can be elaborated to install warheads or affinity tags, while the isobutyl moiety can be leveraged to engage hydrophobic pockets in target proteins. This dual functionality is absent in simpler benzamide analogs that lack either the reactive handle or the optimized lipophilic group .

Quote Request

Request a Quote for 3-(chloromethyl)-N-(2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.